Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-

Übersicht

Beschreibung

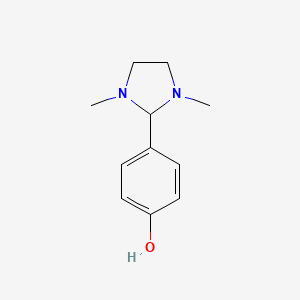

Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- is a chemical compound that belongs to the class of imidazolidinyl derivatives This compound is known for its unique structural features, which include a phenol group attached to a 1,3-dimethyl-2-imidazolidinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- typically involves the formation of the imidazolidinyl ring followed by its attachment to the phenol group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by various reagents, including Lewis acids and bases, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The imidazolidinyl ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced imidazolidinyl derivatives.

Substitution: Various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

DMI is characterized by its high boiling point and polar aprotic nature, which makes it an excellent solvent for various organic and inorganic compounds. It is known for its thermal and chemical stability, making it suitable for demanding applications. Its ability to dissolve a wide range of substances allows it to replace more hazardous solvents in many industrial processes .

Applications in Solvent Chemistry

Dissolution Properties:

- DMI is widely used as a solvent in chemical synthesis due to its excellent solvating ability. It can effectively dissolve polymers, dyes, and other organic materials, making it invaluable in research and industrial applications .

- It serves as a safer alternative to carcinogenic solvents like hexamethylphosphoramide (HMPA), thus improving workplace safety .

Industrial Uses:

- In the manufacturing of polymers, DMI is utilized to enhance polymer solubility and processing characteristics. Its properties facilitate the production of high-performance materials used in various applications, including electronics and coatings .

Pharmaceutical Applications

Drug Development:

- DMI has been investigated for its potential use in drug formulations due to its ability to enhance the solubility of poorly soluble drugs. This property is particularly beneficial in the formulation of oral medications where bioavailability is a concern .

- Research has shown that compounds derived from imidazolidinones exhibit neuroprotective properties. DMI derivatives are being explored for their efficacy in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting the formation of amyloid-beta peptides .

Polymer Chemistry

Polymerization Processes:

- DMI plays a crucial role in the synthesis of various polymers through processes like polycondensation and polymerization reactions. Its ability to stabilize reactive intermediates enhances the efficiency of these reactions .

- The compound is also used in creating specialty polymers that exhibit unique properties suitable for advanced applications in materials science .

Case Studies

Case Study 1: Use in Coatings

A study demonstrated that incorporating DMI into coating formulations improved the adhesion and durability of the final product. The enhanced solubility allowed for better dispersion of pigments and additives, resulting in superior performance characteristics.

Case Study 2: Pharmaceutical Formulations

Research highlighted the use of DMI as a co-solvent in drug formulations aimed at increasing the solubility of active pharmaceutical ingredients (APIs). The study showed significant improvements in drug release profiles when DMI was included compared to traditional solvents.

Safety and Environmental Considerations

While DMI offers numerous benefits as a solvent and reagent, it is essential to consider its toxicity profile. It can cause skin irritation upon contact; therefore, appropriate safety measures should be taken when handling this compound . Additionally, ongoing research aims to assess its environmental impact and develop safer alternatives where possible.

Wirkmechanismus

The mechanism of action of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- involves its interaction with molecular targets and pathways. In biological systems, it can act as a drug carrier, facilitating the absorption of therapeutic agents through the skin . Its imidazolidinyl moiety may interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- can be compared with other similar compounds, such as:

1,3-Dimethyl-2-imidazolidinone: A strong polar aprotic solvent with similar structural features.

Phenol derivatives: Compounds with phenol groups that exhibit similar chemical reactivity.

Imidazolidinyl derivatives: Compounds with imidazolidinyl rings that have comparable biological and chemical properties.

Biologische Aktivität

Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-, also known by its chemical structure C11H16N2O, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16N2O

- Molecular Weight : 192.26 g/mol

- Chemical Structure : The compound features a phenolic ring substituted with a 1,3-dimethyl-2-imidazolidinyl group.

Biological Activity Overview

Phenolic compounds are known for their diverse biological activities, including antioxidant properties and endocrine disruption potential. The specific activity of phenol, p-(1,3-dimethyl-2-imidazolidinyl)- can be classified into several categories:

- Antioxidant Activity : Phenolic compounds generally exhibit antioxidant properties due to their ability to donate hydrogen atoms and scavenge free radicals. This property is significant in mitigating oxidative stress-related diseases.

- Endocrine Disruption : Research indicates that hindered phenols can mimic estrogen and bind to estrogen receptors (ER), potentially leading to endocrine disruption. This can result in reproductive and developmental toxicity in humans and animals .

- Cytotoxicity : Some studies have shown that certain phenolic compounds can induce cytotoxic effects in cancer cells, suggesting a potential role in cancer therapy .

The biological activity of phenol, p-(1,3-dimethyl-2-imidazolidinyl)- is mediated through various mechanisms:

- Estrogen Receptor Binding : The compound's ability to bind to estrogen receptors may disrupt normal hormonal functions, leading to adverse health effects .

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties allow it to neutralize ROS, protecting cellular components from oxidative damage.

- Cell Proliferation Modulation : There is evidence that this compound may influence cell proliferation pathways, particularly in cancer cells .

Case Study 1: Endocrine Disruption Potential

A study focused on the estrogenic activity of hindered phenols found that compounds similar to phenol, p-(1,3-dimethyl-2-imidazolidinyl)- exhibited varying degrees of binding affinity to estrogen receptors. The study utilized a dataset from the Collaborative Estrogen Receptor Activity Prediction Project (CERAPP), which included over 32,000 chemical structures. The findings indicated that while these hindered phenols are less potent than non-hindered analogs in binding ERs, they still pose a risk for endocrine disruption .

Case Study 2: Antioxidant Activity Assessment

In another study assessing the antioxidant capacity of various phenolic compounds, phenol derivatives were tested for their ability to scavenge free radicals. Results showed that certain structural modifications significantly enhanced their antioxidant activity. This suggests that optimizing the chemical structure of phenol derivatives could lead to more effective antioxidant agents .

Data Table: Biological Activities of Phenol Derivatives

| Compound | Antioxidant Activity | Estrogenic Activity | Cytotoxicity |

|---|---|---|---|

| Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | Moderate | Yes | Yes |

| Hindered Phenol A | High | Moderate | No |

| Hindered Phenol B | Low | Yes | Yes |

Eigenschaften

IUPAC Name |

4-(1,3-dimethylimidazolidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-12-7-8-13(2)11(12)9-3-5-10(14)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGVPPUVXDSRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232424 | |

| Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83521-93-1 | |

| Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083521931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.